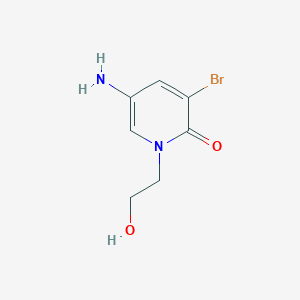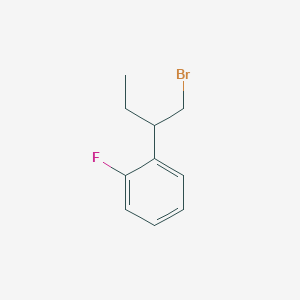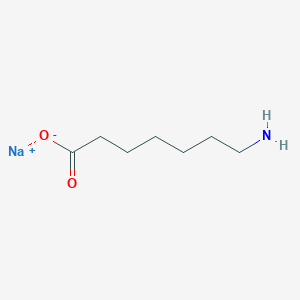
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one: is a heterocyclic compound containing nitrogen and bromine atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyethyl groups makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable pyridine derivative followed by the introduction of the amino and hydroxyethyl groups. One common method involves the following steps:
Bromination: A pyridine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like acetonitrile.
Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine, under suitable conditions to introduce the amino group.
Hydroxyethylation: Finally, the amino-bromopyridine is reacted with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in an organic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 5-Amino-3-bromo-1-(2-oxoethyl)-1,2-dihydropyridin-2-one.
Reduction: 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-ol.
Substitution: 5-Amino-3-(substituted)-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Can act as a ligand for metal complexes.
Biology:
Enzyme Inhibition Studies: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and hydroxyethyl groups allows for hydrogen bonding and other interactions with target molecules.
Comparación Con Compuestos Similares
5-Amino-3-chloro-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one: Similar structure but with a chlorine atom instead of bromine.
5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one: Similar structure but with a methoxyethyl group instead of hydroxyethyl.
Uniqueness:
- The combination of amino, bromine, and hydroxyethyl groups in 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one provides unique reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H9BrN2O2 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
5-amino-3-bromo-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2 |
Clave InChI |
CIZYNOXQZGWDPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)N(C=C1N)CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)




![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)

![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)



![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
